2-chloro-N-methyl-4-nitro-N-phenylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with N-methyl-N-phenylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-chloro-N-methyl-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-methyl-4-nitro-N-phenylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can interact with various biological molecules . The exact pathways and targets depend on the specific context of its use, such as in enzymatic reactions or receptor binding studies .
Comparison with Similar Compounds
2-chloro-N-methyl-4-nitro-N-phenylbenzamide can be compared with other nitrobenzene derivatives, such as:
2-chloro-N-ethyl-4-nitro-N-phenylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-chloro-N-methyl-3-nitro-N-phenylbenzamide: The position of the nitro group is different.
2-chloro-N-isopropyl-4-nitro-N-phenylbenzamide: Contains an isopropyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their substituents .
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-chloro-N-methyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-8-7-11(17(19)20)9-13(12)15/h2-9H,1H3 |
InChI Key |
AFTORZVTKYKHCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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